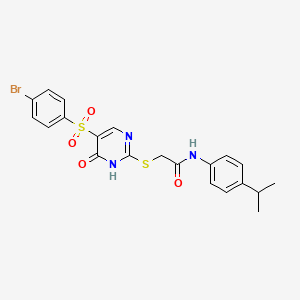
2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-cyclohexylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While the exact synthesis process for this compound is not detailed in the literature, it may involve techniques similar to those used in the synthesis of related compounds. For instance, the synthesis of a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one compounds involved the reductive amination of a precursor molecule with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Wissenschaftliche Forschungsanwendungen
H1-Antihistamine and Mast Cell Stabilization
Compounds with N-benzylpiperazino derivatives have been explored for their H1-antihistamine activity and ability to stabilize mast cells. This includes efforts to mitigate histamine release and prevent extravasation, indicating potential in treating allergic reactions and possibly asthma (Buckle et al., 1986).
Antagonists for Histamine Receptors
Research into 2-aminopyrimidines as ligands for histamine H4 receptors has highlighted their therapeutic promise in anti-inflammatory and antinociceptive applications. This suggests these compounds could contribute to the development of new treatments for inflammation and pain (Altenbach et al., 2008).
Central Nervous System Receptor Affinity
Derivatives of benzylpiperazine have been synthesized and tested for their interaction with central nervous system receptors, particularly sigma-1 receptors. This indicates potential applications in neurological and psychiatric disorder treatments (Beduerftig et al., 2001).
T-type Calcium Channel Blockers
Specific benzylpiperazin derivatives have been identified as potent T-type calcium channel blockers. These compounds are being explored as drug candidates for the treatment of generalized epilepsies, highlighting their potential role in neurology (Bezençon et al., 2017).
Synthesis Techniques and Catalysis
Research has also focused on the synthesis of pyran derivatives, emphasizing environmentally friendly, solvent-free methods. This approach underlines the broader applicability of such compounds in pharmaceutical manufacturing and green chemistry (Niknam et al., 2013).
Wirkmechanismus
Target of Action
Similar compounds have been shown to have affinity foralpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied due to their role in numerous disorders .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, such as alpha1-adrenergic receptors, resulting in changes that can have therapeutic effects .
Biochemical Pathways
Alpha1-adrenergic receptors, which similar compounds target, are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
Similar compounds have been identified as having promising lead compounds based on their adme calculations .
Result of Action
Similar compounds have shown significant effects in in vitro studies .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-cyclohexylacetamide are not fully understood yet. It is known that similar compounds have shown affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified the promising lead compounds .
Cellular Effects
The cellular effects of this compound are not fully known. Similar compounds have shown to have effects on various types of cells and cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. Similar compounds have shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not fully known. Similar compounds have shown changes in their effects over time in laboratory settings .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not fully known. Similar compounds have shown to have varying effects with different dosages in animal models .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not fully known. Similar compounds have shown to be involved in various metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not fully known. Similar compounds have shown to be transported and distributed within cells and tissues .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not fully known. Similar compounds have shown to have effects on their activity or function .
Eigenschaften
IUPAC Name |
2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4/c29-23-15-22(17-28-13-11-27(12-14-28)16-20-7-3-1-4-8-20)31-18-24(23)32-19-25(30)26-21-9-5-2-6-10-21/h1,3-4,7-8,15,18,21H,2,5-6,9-14,16-17,19H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMBPUXNDPFKFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![benzo[b]thiophen-2-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2756868.png)
![2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2756869.png)



![Methyl 2-[cyano(3-ethylphenyl)amino]acetate](/img/structure/B2756874.png)



![N-[1-(adamantan-1-yl)propyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B2756884.png)
![N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2756886.png)
![2-(2-(3-chloro-4-methoxyphenyl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2756887.png)
![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2756888.png)
![4-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2756889.png)
